利培酮-d4

描述

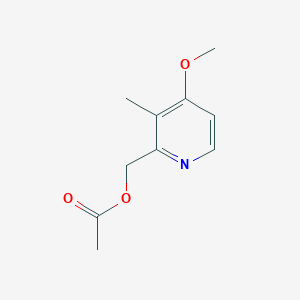

Risperidone-d4 is a deuterated version of Risperidone, an atypical antipsychotic used to treat schizophrenia, bipolar disorder, and irritability in autistic children . It is a combined serotonin (5-HT2) and dopamine (D2) receptor antagonist .

Synthesis Analysis

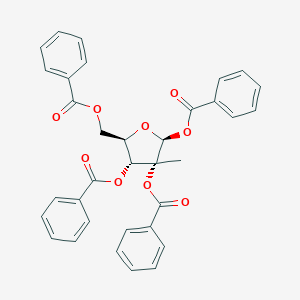

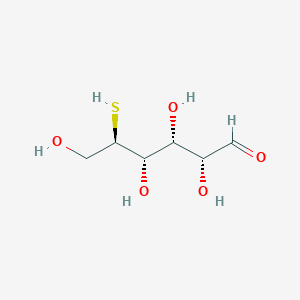

The synthesis of Risperidone involves a Stille reaction . The formal name of Risperidone-d4 is 3- [2- [4- (6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-1,1,2,2-d4]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido [1,2-a]pyrimidin-4-one .Molecular Structure Analysis

The molecular formula of Risperidone-d4 is C23H23FN4O2D4 . The average mass is 414.509 Da and the monoisotopic mass is 414.236908 Da .Chemical Reactions Analysis

Risperidone is a serotonin 5-HT2 receptor blocker, P-Glycoprotein inhibitor, and potent dopamine D2 receptor antagonist . It has been studied for population pharmacokinetic analysis and therapeutic drug monitoring .Physical And Chemical Properties Analysis

Risperidone-d4 has a molecular weight of 414.5 g/mol . More detailed physical and chemical properties could not be found in the search results.科学研究应用

Treatment of Schizophrenia and Bipolar Disorder

Risperidone and its analogs, such as Paliperidone, are used in the treatment of patients with schizophrenia or bipolar disorder . A meta-analysis involving individual participant data and clinical study reports showed that these antipsychotics had a small beneficial effect on reducing the Positive and Negative Syndrome Scale (PANSS) score over 9 weeks .

Treatment of Delusional Disorder

Risperidone has been found to be effective in treating delusional disorder (DD), a mental illness characterized by at least one prominent, fiercely defended, idiosyncratic, and unchangeable false belief . Initial reports suggested that the antipsychotic pimozide was the drug of choice for DD, especially the somatic subtype. However, subsequent studies demonstrated that other antipsychotics, including risperidone, were also highly effective .

Forensic Analysis

Risperidone-d4 can be used as an internal standard suitable for many LC/MS and GC/MS applications, including forensic analysis . It can help in the detection and quantification of Risperidone in biological samples, which can be crucial in forensic toxicology.

Clinical Toxicology

In the field of clinical toxicology, Risperidone-d4 can be used to monitor the levels of Risperidone in patients’ blood or urine . This can help in managing the dosage and assessing the patient’s response to the treatment.

Urine Drug Testing

Risperidone-d4 can be used in urine drug testing . It can help in detecting the use of Risperidone, which can be useful in various scenarios, such as compliance monitoring in patients undergoing treatment with Risperidone.

Isotope Dilution Methods

Risperidone-d4 can be used in isotope dilution methods . This technique is used to determine the quantity of an element of interest in a sample by adding to the sample a known quantity of an isotopically enriched standard. In this case, Risperidone-d4 can be used as the isotopically enriched standard.

作用机制

Target of Action

Risperidone-d4, like its parent compound Risperidone, primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play crucial roles in various neurological and psychological processes. The D2 receptors are involved in motor control, reward, and reinforcement, while the 5-HT2A receptors are implicated in the regulation of mood, anxiety, and schizophrenia .

Mode of Action

Risperidone-d4 acts as an antagonist at both dopaminergic D2 and serotonergic 5-HT2A receptors . This means it binds to these receptors and inhibits their activity, thereby modulating neurotransmission. Risperidone-d4’s binding affinity to 5-HT2A receptors is approximately 10-20 times greater than its binding affinity to D2 receptors . This unique mode of action results in altered neurotransmission and downstream effects on neuronal function .

Biochemical Pathways

Risperidone-d4’s antagonistic action on D2 and 5-HT2A receptors affects several biochemical pathways. It normalizes increased inflammatory parameters and restores anti-inflammatory pathways in a model of neuroinflammation . It also impacts the mTOR pathway . The modulation of these pathways can lead to changes in cellular functions and behaviors, contributing to the therapeutic effects of Risperidone-d4.

Pharmacokinetics

The pharmacokinetics of Risperidone-d4, including its absorption, distribution, metabolism, and excretion (ADME) properties, are likely to be similar to those of Risperidone . Risperidone is primarily metabolized by the CYP2D6 enzymatic pathway into its major active metabolite, 9-hydroxyrisperidone . The plasma levels of Risperidone can vary greatly among individuals, and this variability is associated with the CYP2D6 phenotypes .

Result of Action

The molecular and cellular effects of Risperidone-d4’s action are primarily due to its inhibitory effects on D2 and 5-HT2A receptors. This leads to a reduction in overactivity of central mesolimbic pathways and mesocortical pathways, which are thought to be involved in conditions such as schizophrenia and bipolar disorder . The inhibition of these receptors can result in significant changes in neuronal function and behavior .

Action Environment

Environmental factors, particularly genetic variations, can influence the action, efficacy, and stability of Risperidone-d4. For instance, genetic polymorphisms in the CYP2D6 gene can affect the metabolism of Risperidone, thereby influencing its plasma levels and therapeutic effects . Understanding these factors can help optimize treatment strategies and improve patient outcomes.

安全和危害

未来方向

属性

IUPAC Name |

2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i9D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPZEAPATHNIPO-RIEWMPPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(N=C2CCCCN2C1=O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649398 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1020719-76-9 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1020719-76-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Risperidone-d4 used in the analysis of Risperidone in human plasma?

A1: Risperidone-d4 serves as an internal standard in the liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) method described in the study []. Internal standards are crucial in analytical chemistry, particularly in quantitative analysis, for several reasons:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine](/img/structure/B17263.png)